![molecular formula C18H20N2O5 B2446228 Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate CAS No. 866039-61-4](/img/structure/B2446228.png)
Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate
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Description
Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate is a chemical compound with the molecular formula C18H20N2O5 . It has an average mass of 344.362 Da and a monoisotopic mass of 344.137207 Da .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The molecular weight of the compound is 344.36 .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
It can be used in the catalytic protodeboronation of pinacol boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
DNA-PK and PI3K Inhibitors
This compound can be developed into potential potent and selective DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol-3-kinase (PI3K) inhibitors. These inhibitors can be used for clinical evaluation as chemo- and radio-sensitisers in the treatment of cancer .
Antimicrobial and Antibacterial Applications
2-Morphilino-substituted pyrimidine derivatives, such as this compound, show various biological activities including antimicrobial and antibacterial properties. They have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection and neurological disorders .
Synthesis of PI3K/mTOR Inhibitors
The synthetic routes of this compound can be used to synthesize PI3K/mTOR inhibitors bearing a thiopyrano [4,3-d] pyrimidine nucleus .
properties
IUPAC Name |
dimethyl 4-methyl-6-morpholin-4-ylquinoline-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11-13-10-12(20-6-8-25-9-7-20)4-5-14(13)19-16(18(22)24-3)15(11)17(21)23-2/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYKYVFDQFJUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=C1C(=O)OC)C(=O)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821973 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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